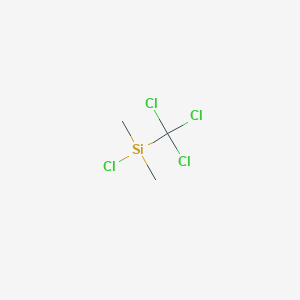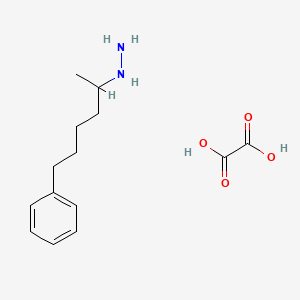
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester is a chemical compound with the molecular formula C13H16N2O5. This compound is known for its unique structure, which includes a carbamoyl group, a hydroxy group, and a phenyl group attached to a glutaramic acid backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester typically involves the esterification of glutaramic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid: Lacks the methyl ester group.
4-Hydroxy-4-phenylglutaramic acid methyl ester: Lacks the carbamoyl group.
N-Carbamoylglutaramic acid methyl ester: Lacks the hydroxy and phenyl groups.
Uniqueness
N-Carbamoyl-4-hydroxy-4-phenylglutaramic acid methyl ester is unique due to the presence of all three functional groups (carbamoyl, hydroxy, and phenyl) on the glutaramic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
22742-74-1 |
|---|---|
Fórmula molecular |
C13H16N2O5 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
methyl 5-(carbamoylamino)-4-hydroxy-5-oxo-4-phenylpentanoate |
InChI |
InChI=1S/C13H16N2O5/c1-20-10(16)7-8-13(19,11(17)15-12(14)18)9-5-3-2-4-6-9/h2-6,19H,7-8H2,1H3,(H3,14,15,17,18) |
Clave InChI |
OXULWEXIXTWLSW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C1=CC=CC=C1)(C(=O)NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)

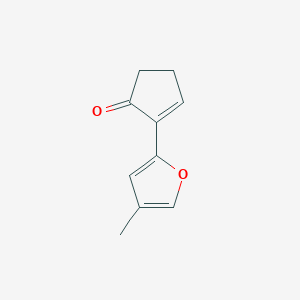
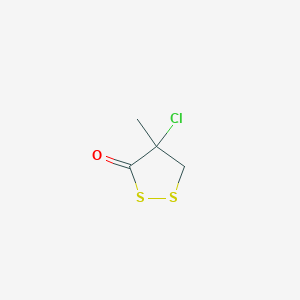
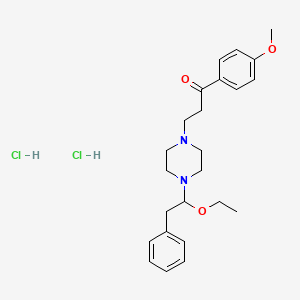

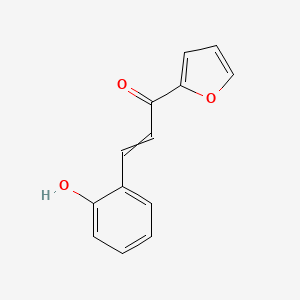
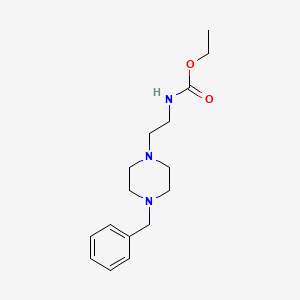

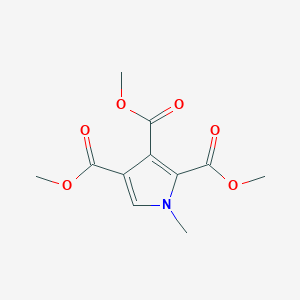

![Diethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B14710988.png)
